o-Nitrophenylpropiolic acid

Description

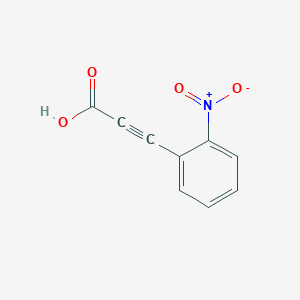

Structure

3D Structure

Properties

CAS No. |

530-85-8 |

|---|---|

Molecular Formula |

C9H5NO4 |

Molecular Weight |

191.14 g/mol |

IUPAC Name |

3-(2-nitrophenyl)prop-2-ynoic acid |

InChI |

InChI=1S/C9H5NO4/c11-9(12)6-5-7-3-1-2-4-8(7)10(13)14/h1-4H,(H,11,12) |

InChI Key |

KVOGJHABINNFCY-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C(=C1)C#CC(=O)O)[N+](=O)[O-] |

Canonical SMILES |

C1=CC=C(C(=C1)C#CC(=O)O)[N+](=O)[O-] |

Other CAS No. |

530-85-8 |

Origin of Product |

United States |

Synthetic Methodologies for O Nitrophenylpropiolic Acid

Historical Routes of Preparation

The earliest methods for synthesizing o-nitrophenylpropiolic acid are intrinsically linked to the pioneering work of Adolf von Baeyer and the burgeoning field of synthetic dyes in the late 1800s.

A well-established historical synthesis of this compound starts from o-nitrocinnamic acid. ias.ac.inmkscienceset.com This method proceeds through an addition-elimination reaction sequence.

The process begins with the bromination of o-nitrocinnamic acid. ias.ac.in In this step, a solution of bromine is added to a suspension of o-nitrocinnamic acid in a solvent like glacial acetic acid, which results in the formation of an intermediate dibromo derivative, 3-(o-nitrophenyl)-2,3-dibromopropionic acid. dtic.mil This saturated intermediate is then subjected to a double dehydrobromination. ias.ac.in Treatment with alcoholic potassium hydroxide (B78521) (potash) induces the elimination of two molecules of hydrogen bromide (HBr), creating the carbon-carbon triple bond and yielding this compound. ias.ac.inwikipedia.org

The key stages of this pathway are summarized in the table below.

| Step | Precursor | Reagent(s) | Intermediate/Product |

| 1. Bromination | o-Nitrocinnamic acid | Bromine (Br₂) in acetic acid | 3-(o-Nitrophenyl)-2,3-dibromopropionic acid |

| 2. Dehydrobromination | 3-(o-Nitrophenyl)-2,3-dibromopropionic acid | Alcoholic Potassium Hydroxide (KOH) | This compound |

Table 1: Key stages of synthesis from o-nitrocinnamic acid.

This compound gained significant prominence as a key isolable intermediate in one of Adolf von Baeyer's syntheses of indigo (B80030). ias.ac.in After being prepared from o-nitrocinnamic acid as described above, the isolated this compound could be readily converted into indigo dye. ias.ac.inwikipedia.org This conversion was typically achieved by boiling the acid with alkali and a reducing agent, such as glucose. ias.ac.inresearchgate.net The ability to synthesize and isolate this compound first, and then convert it to the final dye product, was a critical step in elucidating the structure of indigo and developing commercially viable synthetic routes, for which Baeyer was awarded the Nobel Prize in Chemistry in 1905. ias.ac.in While other indigo syntheses, such as the Baeyer-Drewsen method starting from o-nitrobenzaldehyde and acetone (B3395972), were also developed, the pathway proceeding via this compound was a cornerstone of this early research. wikipedia.orgscispace.com

Synthesis from o-Nitrocinnamic Acid

Modern Approaches and Synthetic Refinements

Contemporary organic synthesis has built upon these historical foundations, introducing more efficient reagents and catalytic systems to produce arylpropiolic acids.

For further synthetic applications, this compound is often converted into its more reactive acid chloride derivative. A modern and effective method for this transformation involves treating the carboxylic acid with thionyl chloride (SOCl₂). scispace.com This reaction successfully produces o-nitrophenylpropioloyl chloride, a versatile intermediate for creating amides and esters. scispace.com The use of reagents like thionyl chloride or oxalyl chloride under controlled conditions is standard practice in modern organic chemistry for achieving clean and high-yielding conversions of carboxylic acids to acid chlorides.

Modern synthetic chemistry offers powerful alternatives to the classical bromination-dehydrobromination sequence. A prominent modern method for preparing arylpropiolic acids is the Sonogashira coupling. scirp.org This palladium-catalyzed cross-coupling reaction provides a more direct route. In this approach, an o-nitro-substituted aryl halide (such as o-bromonitrobenzene or o-iodonitrobenzene) could be coupled directly with a protected alkyne like trimethylsilylacetylene, followed by deprotection and oxidation, or with propiolic acid itself under certain conditions. These catalytic methods are often more efficient and atom-economical than the historical routes. researchgate.net Continuing research into catalytic systems, including copper- and palladium-based catalysts, aims to further improve the synthesis of substituted arylpropiolic acids through novel decarboxylative couplings and other C-C bond-forming strategies. rsc.org

Reaction Chemistry and Mechanistic Investigations of O Nitrophenylpropiolic Acid

Transformations Leading to Indigo (B80030) Formation

The conversion of o-nitrophenylpropiolic acid into indigo is a classic transformation in organic chemistry, forming a key part of Adolf von Baeyer's early syntheses of the dye. ias.ac.inmkscienceset.com This process involves an intramolecular redox reaction and subsequent cyclization and dimerization steps.

One of the foundational methods for synthesizing indigo from this compound involves heating the compound in the presence of an alkali and a reducing agent, such as glucose. ias.ac.inmkscienceset.comkvmwai.edu.in The reaction, historically significant in the development of synthetic dyes, proceeds through a complex sequence of intramolecular events. researchgate.net

The general synthesis, as developed by Baeyer, starts with o-nitrocinnamic acid, which is first brominated to form its dibromo derivative. ias.ac.in Treatment of this derivative with alcoholic potash (potassium hydroxide) results in the elimination of two molecules of hydrogen bromide (HBr) to yield this compound. ias.ac.inwikipedia.org The subsequent step involves boiling the this compound with alkali and a reducing agent to produce indigo. ias.ac.in The Hoppe-Seyler test for glucose in urine was an adaptation of this synthesis, where the glucose present in the urine of a diabetic patient acts as the reducing agent for the reagent, this compound, to produce the characteristic blue color of indigo. researchgate.netresearchgate.net

The pathway from this compound to indigo is believed to proceed through several key intermediates. One of the primary proposed intermediates is isatogenic acid. ias.ac.in The formation of isatogenic acid is thought to be a crucial step following the initial intramolecular rearrangement of the this compound. Another proposed intermediate is isatin (B1672199), although its formation is considered unlikely in the presence of a reducing agent like glucose, as isatin is an oxidation product. researchgate.net The ultimate precursor to the final dimerization is indoxyl, which is formed and then oxidized to indigo. ias.ac.inkvmwai.edu.in

The mechanism of indigo formation from this compound is a multi-step process initiated by the reduction of the nitro group. nih.gov This reduction is a critical transformation, converting the electron-withdrawing nitro group into a nucleophilic amino group, which is essential for the subsequent cyclization. masterorganicchemistry.comuni-rostock.de

Nitro Group Reduction : The reaction begins with the reduction of the nitro (-NO2) group. In the presence of a reducing agent, the nitro group is converted sequentially to a nitroso (-NO) group, then to a hydroxylamino (-NHOH) group, and finally to an amino (-NH2) group. nih.gov This reduction can be achieved using various reagents, including metals like tin or iron in acid, or through catalytic hydrogenation. masterorganicchemistry.com In the classic Baeyer synthesis, glucose serves this purpose. mkscienceset.com

Intramolecular Cyclization : Once the amino group is formed, it acts as a nucleophile, attacking the electrophilic carbon of the adjacent propiolic acid's triple bond. This intramolecular attack leads to the formation of a five-membered ring, a key step in building the indole (B1671886) core structure of indigo. stackexchange.com

Rearrangement and Decarboxylation : Following cyclization, the intermediate undergoes rearrangement and decarboxylation (loss of CO2) to form indoxyl. kvmwai.edu.in

Oxidative Dimerization : The final step is the oxidation of two molecules of indoxyl, which then dimerize to form the stable, intensely colored indigo molecule. mkscienceset.com

This sequence highlights a sophisticated interplay of reduction, cyclization, and dimerization, all orchestrated by the specific arrangement of functional groups in the this compound starting material.

A significant application developed for this compound was its direct conversion to indigo on textile fibers. chemistryviews.org This process, discovered by Heinrich Caro of BASF, allowed for the in-situ dyeing of fabrics. chemistryviews.org The method involved applying this compound to the fibers and then treating them with a mild alkaline solution containing a reducing agent, such as sodium xanthogenate. chemistryviews.org This caused the acid to undergo the necessary chemical transformations directly on the textile, embedding the insoluble indigo pigment within the fibers. mkscienceset.comchemistryviews.org Although this process, which produced a dye called "Kleines Indigo," was a notable innovation, it was not a major commercial success and was discontinued (B1498344) after a few years. chemistryviews.org

Research into the chemistry of this compound has also revealed dimerization and condensation reactions. Baeyer found that the dimerization of the this compound intermediate could lead to a condensation product. lrmh.fr This product, which featured two acetylenic bonds and retained the nitro groups on the adjacent benzene (B151609) rings, was also capable of yielding indigo upon further reaction. lrmh.fr The tendency of propiolic acids to dimerize or polymerize under certain conditions, such as heating with acetic anhydride (B1165640), has been noted, typically leading to naphthalene (B1677914) derivatives. zenodo.org

Proposed Intermediates, such as Isatogenic Acid

Direct Conversion on Textile Substrates

Other Key Chemical Transformations

Beyond its celebrated role in indigo synthesis, this compound undergoes other important chemical reactions characteristic of its functional groups.

One such transformation is its conversion to corresponding halogenated acids. Through the diazo reaction, both o- and p-nitrophenylpropiolic acids can be converted into their respective chloro-, bromo-, or iodo-phenylpropiolic acid counterparts. zenodo.org Furthermore, like other phenylpropiolic acids, the ortho-nitro derivative can undergo polymerization. When heated with acetic anhydride, it readily polymerizes to form derivatives of 1-phenyl-2,3-naphthalenedicarboxylic anhydride. zenodo.org The parent compound, phenylpropiolic acid, is known to undergo various reactions: oxidation with chromic acid yields benzoic acid, while reduction with zinc and acetic acid produces cinnamic acid. ebi.ac.ukwikipedia.org These reactions illustrate the versatile reactivity of the propiolic acid functional group.

Interactive Data Table: Key Reactions of Phenylpropiolic Acid Derivatives

| Starting Material | Reagent(s) | Product(s) | Reaction Type | Reference(s) |

| o-Nitrocinnamic acid dibromide | Alcoholic Potash | This compound | Elimination | ias.ac.in, wikipedia.org |

| This compound | Alkali, Reducing Agent (e.g., Glucose) | Indigo | Reduction, Cyclization, Dimerization | ias.ac.in, kvmwai.edu.in |

| This compound | Acetic Anhydride (heated) | 1-Phenyl-2,3-naphthalenedicarboxylic anhydride derivative | Polymerization | zenodo.org |

| Phenylpropiolic acid | Chromic Acid | Benzoic acid | Oxidation | ebi.ac.uk, wikipedia.org |

| Phenylpropiolic acid | Zinc, Acetic Acid | Cinnamic acid | Reduction | ebi.ac.uk, wikipedia.org |

| This compound | Diazo reaction reagents | Halogenated phenylpropiolic acids | Diazotization/Substitution | zenodo.org |

Acid-Catalyzed Cyclizations and Rearrangements

The reaction of this compound (o-NPA) under acidic conditions leads to notable cyclization and rearrangement products. The specific outcome is highly dependent on the reagents and conditions used. For instance, the treatment of alkyl esters of related carboxylic acids with strong acid is a known method for forming fluorenone derivatives through an acyl-oxygen cleavage and subsequent intramolecular electrophilic substitution. chemrxiv.org This highlights the general reactivity pattern of aromatic carboxylic acid derivatives in strong acid.

Formation of Heterocyclic Derivatives (e.g., Ethyl Isatogen-2-carboxylate)

A key example of acid-catalyzed cyclization is the formation of ethyl isatogen-2-carboxylate from this compound. This reaction is typically performed in the presence of sulfuric acid and ethanol. The process involves an initial esterification of the carboxylic acid group with ethanol, followed by an intramolecular cyclization. The nitro group participates directly in the ring-forming step, a characteristic reaction that leads to the isatogen (B1215777) heterocyclic system.

Reductions to Amines and Related Derivatives (e.g., Indoxylsulfate)

The reduction of the nitro group of this compound is a critical step in the synthesis of various indole derivatives. Historically, Felix Hoppe-Seyler's work demonstrated the biological reduction of nitro groups to amines by isolating indoxylsulfate after the administration of this compound. issx.org The initial step in this metabolic conversion was presumed to be the reduction of the nitro group to a primary amine. issx.org

Indoxylsulfate is a metabolite of dietary L-tryptophan. wikipedia.org Tryptophan is converted to indole by intestinal bacteria; the indole is then absorbed and metabolized in the liver, first to indoxyl and then to indoxylsulfate. wikipedia.orgnih.gov While the laboratory reduction of o-NPA to indoxylsulfate is not a standard synthetic route, the historical connection underscores the relationship between o-nitro compounds and the formation of indoxyl derivatives. issx.org The Baeyer-Drewson indigo synthesis, which can use o-NPA as a precursor, proceeds through intermediates that are structurally related to indoxyl. researchgate.net In this synthesis, when o-NPA is warmed with a dilute solution of caustic soda and glucose, it can be converted to indigo. researchgate.net

Hydration and Decarboxylation Reactions in Alkaline Media

In alkaline environments, this compound undergoes hydration of its triple bond and decarboxylation. researchgate.netvulcanchem.com When heated in a dilute alkaline solution, such as sodium hydroxide (B78521), o-NPA can decarboxylate to form o-nitrophenylacetylene. researchgate.net

The hydration of the triple bond also occurs under these conditions, leading to the formation of o-nitroacetophenone. researchgate.net This process involves the addition of water across the alkyne, which is thought to begin at the carbon atom adjacent to the aromatic ring. researchgate.net The subsequent keto-enol tautomerism results in a methylene (B1212753) ketone structure that facilitates decarboxylation, ultimately yielding o-nitroacetophenone. researchgate.net

Table 1: Reactions of this compound in Alkaline Media

| Reagent/Condition | Primary Product(s) | Reaction Type |

| Dilute NaOH, heat | o-Nitrophenylacetylene | Decarboxylation |

| Boiling water, alkaline | o-Nitroacetophenone | Hydration & Decarboxylation |

Conversion to o-Oxyacetophenone Derivatives

The conversion of this compound into o-oxyacetophenone derivatives is a multi-step process. A direct pathway involves the hydration and decarboxylation of o-NPA in an alkaline medium to produce o-nitroacetophenone. researchgate.net Subsequent reduction of the nitro group in o-nitroacetophenone would then yield o-aminoacetophenone, which can be converted to o-hydroxyacetophenone (an o-oxyacetophenone derivative) via a diazotization reaction followed by hydrolysis.

An alternative conceptual pathway starts with the hydration of the triple bond in this compound. This would form an intermediate that, upon cyclization involving the nitro group, could potentially lead to heterocyclic systems. researchgate.net However, the more direct route to an acetophenone (B1666503) skeleton is through the hydration and decarboxylation sequence. researchgate.net

Theoretical and Computational Mechanistic Studies

Modern computational chemistry, particularly density functional theory (DFT), provides powerful tools for investigating complex reaction mechanisms at an atomic level. sumitomo-chem.co.jpmdpi.com These methods allow for the analysis of reaction pathways, the identification of transient intermediates and transition states, and the calculation of thermochemical parameters that govern reaction feasibility and kinetics. sumitomo-chem.co.jpresearchgate.netfrontiersin.org

Reaction Pathway Analysis and Intermediate Identification

Theoretical studies are essential for elucidating the intricate reaction pathways of molecules like this compound. sumitomo-chem.co.jp By modeling the potential energy surface, researchers can evaluate proposed mechanisms and identify key intermediates that may be too short-lived to detect experimentally. researchgate.net

For instance, in the context of the Baeyer-Drewson indigo synthesis, which shares mechanistic steps with reactions of o-NPA, computational analysis can clarify the roles of various proposed intermediates. researchgate.net The hydration of the triple bond in o-NPA under alkaline conditions, leading to o-nitroacetophenone, has been rationalized by considering the polarization of the molecule and the stabilization of carbanion intermediates. researchgate.net While intermediates like isatogenic acid and isatin have been proposed in related reactions, mechanistic analysis suggests they are unlikely to be on the main pathway under reducing conditions. researchgate.net

DFT methods, such as M06-2X, are frequently used to study reaction mechanisms, including those involving radical species or complex bond rearrangements. mdpi.com These calculations help in understanding the electronic structure of reactants and intermediates, providing a deeper insight into the factors that control the chemical transformations of this compound. sumitomo-chem.co.jpmdpi.com

Influence of Substituent Interactions on Molecular Reactivity

The reactivity of this compound and related compounds is significantly influenced by the nature and position of substituents on the aromatic ring. These substituents can alter the electron density distribution within the molecule, affecting the rates and outcomes of reactions. The classic conversion of this compound to indigo, and the related Baeyer-Drewson indigo synthesis, serve as excellent models for studying these electronic effects. ebi.ac.ukrsc.org

In the Baeyer-Drewson reaction, which involves the condensation of a substituted o-nitrobenzaldehyde with acetone (B3395972), the electronic properties of the substituent on the benzene ring play a crucial role. rsc.org Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) modulate the electrophilicity of the carbonyl carbon and the acidity of protons ortho to the nitro group, which are key factors in the reaction mechanism. sapub.orglibretexts.org

Research on the synthesis of substituted indigo derivatives has provided substantial insight into these interactions. For instance, the synthesis of 6,6'-dichloroindigo and 6,6'-dibromoindigo (Tyrian purple) from the corresponding 4-chloro- and 4-bromo-2-nitrobenzaldehydes demonstrates the impact of electron-withdrawing halogen substituents. azbuki.bg These groups decrease the electron flow from the nitrogen atom to the carbonyl group in the final indigo molecule, resulting in a hypsochromic shift (a shift to a shorter wavelength) in the absorption spectrum, which is why 6,6'-dibromoindigo appears purple rather than blue. azbuki.bg

Conversely, substituents at the 5,5'-positions can have a different electronic influence. A 5,5'-dibromoindigo derivative, for example, exhibits a bathochromic shift (a shift to a longer wavelength) because the substituent increases the electron availability to the imine and carbonyl groups of the chromophore. azbuki.bg Studies on the allylation cascade reactions of a series of substituted indigos (with –OMe, –Ph, –Br, and –NO2 groups) further highlight the profound impact of electronics on the reaction pathways, leading to different product distributions based on the substituent's nature. rsc.org

The effect of substituents on the reactivity of the benzene ring is a combination of inductive and resonance effects. libretexts.org The nitro group itself is a strong deactivating group due to both its inductive electron withdrawal and resonance effects. Other substituents modulate this reactivity. For example, methoxy (B1213986) groups (–OMe) are activating due to their strong electron-donating resonance effect, which can dominate over their inductive withdrawal. libretexts.orgresearchgate.net Halogens, on the other hand, are deactivating due to their strong inductive withdrawal, despite having a weak electron-donating resonance effect. libretexts.org The Hammett equation has been applied to quantify the electronic effect of substituents in the ortho position, finding it to be a significant fraction of their effect in the para position. researchgate.net

Table 1: Influence of Substituents on the Properties of Indigo Derivatives

| Substituent and Position | Observed Electronic Effect | Impact on Absorption Spectrum | Reference |

|---|---|---|---|

| 6,6'-Dibromo | Electron-withdrawing; decreases electron flow from N to C=O | Hypsochromic shift (Blue to Purple) | azbuki.bg |

| 6,6'-Dichloro | Electron-withdrawing; decreases electron flow from N to C=O | Hypsochromic shift | azbuki.bg |

| 5,5'-Dibromo | Increases electron availability to the chromophore | Bathochromic shift | azbuki.bg |

| Methoxy (–OMe) | Electron-donating via resonance | Activating group | libretexts.orgresearchgate.net |

| Nitro (–NO2) | Strong electron-withdrawing via induction and resonance | Deactivating group | rsc.orglibretexts.org |

Computational Modeling of Reaction Mechanisms

The initial step in the transformation of this compound is believed to be the reduction of the nitro group. issx.org Mechanistic proposals for the related Baeyer-Drewson synthesis suggest an intramolecular redox reaction where the nitro group is reduced to a nitroso (–N=O) group. sapub.org This nitroso intermediate is a good electrophile that can then participate in cyclization. sapub.orgunimi.it Alternative pathways suggest the reduction proceeds further to a hydroxylamine (B1172632) (–NHOH) intermediate before cyclization occurs, as the hydroxylamino group is a more effective nucleophile for attacking a carboxylic acid derivative. unimi.it

Computational methods are employed to investigate these proposed steps. By calculating the geometries and energies of reactants, transition states (TS), intermediates, and products, a detailed potential energy surface for the reaction can be mapped out. rsc.org For example, in studies of other reaction mechanisms, the B3LYP hybrid exchange-correlation functional is commonly used for geometry optimizations and frequency calculations. rsc.org The nature of stationary points is confirmed by frequency calculations, where a minimum has all real frequencies and a first-order saddle point (a transition state) has exactly one imaginary frequency. rsc.org

To confirm that a calculated transition state connects the intended reactant and product, an Intrinsic Reaction Coordinate (IRC) calculation is performed. rsc.org This traces the reaction path downhill from the transition state, ensuring it leads to the correct energy minima. rsc.org Solvent effects, which can be significant, are often incorporated into these models using methods like the SMD (Solvation Model based on Density) model. rsc.org

Although a specific computational study for the full mechanism of this compound's conversion to indigo is not detailed in the provided sources, the methodologies are well-established. Such a study would likely investigate the following key steps:

Reduction of the nitro group to nitroso and then to hydroxylamine.

Intramolecular cyclization via nucleophilic attack of the reduced nitrogen species onto the alkyne or a derivative.

Subsequent tautomerization and decarboxylation steps.

Dimerization and oxidation to form the final indigo pigment.

These computational approaches provide critical insights into reaction barriers and the relative stability of intermediates, helping to distinguish between competing mechanistic pathways that are difficult to resolve through experimental means alone. sapub.orgunimi.it

Table 2: Common Computational Methods in Mechanistic Studies

| Method/Technique | Purpose | Example Application | Reference |

|---|---|---|---|

| Density Functional Theory (DFT) | Calculates the electronic structure of molecules to determine energies and geometries. | Geometry optimizations, frequency calculations, and single-point energy calculations. | rsc.org |

| B3LYP Functional | A specific hybrid functional within DFT, widely used for its accuracy in organic reactions. | Used for geometry optimizations and locating transition states. | rsc.org |

| Transition State (TS) Search | Locates the highest energy point along the reaction coordinate (the reaction barrier). | Confirmed by finding a single imaginary frequency in a frequency calculation. | rsc.org |

| Intrinsic Reaction Coordinate (IRC) | Maps the reaction path from a transition state to the corresponding reactants and products. | Confirms the connection between a TS and its associated minima. | rsc.org |

| SMD Solvation Model | Accounts for the effect of the solvent on the reaction energetics. | Calculations can be performed simulating solvents like DMF or DMSO. | rsc.org |

Applications and Advanced Material Precursors

Role in Historical Analytical Chemistry Methods

O-Nitrophenylpropiolic acid played a crucial role in the development of early biochemical tests, particularly for the detection of glucose.

A significant historical application of this compound is in the Hoppe-Seyler test for the detection of glucose, particularly in urine. researcher.liferesearchgate.netscispace.com This test was an adaptation of a synthesis for indigo (B80030) developed by Adolf von Baeyer. researchgate.net The presence of glucose in a sample would result in a visible color change, indicating a positive result. The test is noted for its sensitivity in detecting glucose. researchgate.net

Hoppe-Seyler Test for Glucose Detection

Synthetic Intermediacy in Complex Molecule Construction

Beyond its use in analytical tests, this compound serves as a valuable intermediate in the synthesis of more complex molecules, including dyes and potentially therapeutic compounds.

This compound is a key precursor in the Baeyer-Drewson indigo synthesis, a method developed in 1882. wikipedia.orgsapub.org In this synthesis, o-nitrobenzaldehyde is condensed with acetone (B3395972) in the presence of an alkali to form an intermediate, which then leads to indigo. ias.ac.inazbuki.bg Another of Baeyer's methods involved the conversion of o-nitrocinnamic acid to its dibromo derivative, which upon treatment with potassium hydroxide (B78521), yields this compound. ias.ac.in This compound, when heated with alkali and reducing agents, produces indigo. ias.ac.in

Historically, BASF marketed this compound under the name "propiolic acid" or "little indigo" in 1881. asso-acit.frscribd.com This allowed for the direct formation of indigo on textile fibers under mild alkaline conditions with a reducing agent. asso-acit.fr However, this specific industrial process was eventually discontinued (B1498344). asso-acit.frchemistryviews.org

The following table summarizes key reactions involving this compound in the synthesis of indigo.

| Starting Material | Reagents | Product | Reference |

| o-Nitrocinnamic acid | 1. Bromine 2. Potassium hydroxide | This compound | ias.ac.in |

| This compound | Alkali, Reducing agents | Indigo | ias.ac.in |

| o-Nitrobenzaldehyde | Acetone, Alkali | Indigo | wikipedia.orgazbuki.bg |

While direct applications of this compound in prodrug design are not extensively documented, the broader class of nitrophenyl derivatives shows significant potential in this area. nih.govdovepress.com Prodrugs are inactive compounds that are converted into active drugs within the body. slideshare.net Nitrophenyl groups can be incorporated into drug molecules to create prodrugs that are activated under specific physiological conditions, such as the hypoxic (low oxygen) environment found in some tumors. dovepress.comacs.org For instance, the nitro group in nitrobenzene (B124822) derivatives can be reduced to a hydroxylamine (B1172632) by bioreduction, a mechanism exploited in some anticancer prodrugs. dovepress.com

The stability and cleavage of nitrophenyl esters have been studied, with m-nitrophenyl esters showing stability over a wide pH range, a desirable characteristic for prodrugs. nih.gov The enzymatic hydrolysis of nitrophenyl esters, as demonstrated by the hydrolysis of a prototypic xanthine (B1682287) m-nitrophenylsulfonate by rat liver homogenate, indicates a potential pathway for in vivo activation. nih.gov This suggests that derivatives of this compound could theoretically be designed as prodrugs that release a therapeutic agent upon metabolic activation.

In organic synthesis, protecting groups are used to temporarily mask a reactive functional group to prevent it from reacting while another part of the molecule is being modified. organic-chemistry.orgresearchgate.net Nitrophenyl derivatives have found utility as protecting groups. emerginginvestigators.orgemerginginvestigators.org For example, the 2-(2-nitrophenyl)propoxycarbonyl (NPPOC) group is a photolabile protecting group, meaning it can be removed by exposure to light. biosyn.comacs.org This allows for the selective deprotection of functional groups with high spatial and temporal control. biosyn.com

The 4-nitrophenyl group has been used to create base-labile protecting groups for alcohols and amines. emerginginvestigators.orgemerginginvestigators.org These groups are stable in acidic and neutral conditions but can be cleaved under mild basic conditions. emerginginvestigators.org The release of 4-nitrophenol, a colored compound, allows for the spectroscopic monitoring of the deprotection step. emerginginvestigators.orgemerginginvestigators.org The concept of orthogonal protection, where multiple protecting groups can be removed independently, is crucial in the synthesis of complex molecules, and nitrophenyl-based groups contribute to this strategic toolbox. organic-chemistry.orgnumberanalytics.com The stability and selective removal of nitrophenyl groups make them valuable in multi-step synthetic sequences. nih.gov

Potential in Prodrug Design (drawing from related nitrophenyl derivatives)

Historical Context in Dyeing Processes

This compound holds a significant, albeit brief, place in the history of synthetic dyes, specifically in the intensive late 19th-century effort to produce synthetic indigo. Its role emerged from the foundational work of the German chemist Adolf von Baeyer, who was the first to fully synthesize indigo in a laboratory setting. unb.cablogspot.com One of Baeyer's synthetic routes, developed between 1880 and 1882, utilized o-nitrocinnamic acid as a starting material, which was converted to this compound as a key intermediate. ias.ac.inchemistryviews.org

The process discovered by Baeyer and his collaborator Heinrich Caro showed that this compound could be converted into indigo. asso-acit.fr This was achieved by treating the acid with a reducing agent, such as grape sugar or sodium xanthogenate, under alkaline conditions. chemistryviews.orgwikisource.org A particularly notable aspect of this method was the ability to form the insoluble indigo dye directly on the textile fiber, a feature that was highly attractive for applications like calico printing. asso-acit.frwikisource.org This innovation represented a potential breakthrough in bypassing the traditional vat dyeing process required for natural indigo.

Following Adolf von Baeyer's discovery, the German chemical company Badische Anilin- & Soda-Fabrik (BASF) secured the patent rights for this novel indigo synthesis. asso-acit.frmeile-der-innovationen.de Recognizing the commercial potential, BASF began the production of this compound in April 1881, marketing it under the names "propiolic acid" or, more evocatively, "Little Indigo" ("Kleines Indigo"). chemistryviews.orgasso-acit.frmeile-der-innovationen.de The product was sold for a few years and offered a new method for textile printing, particularly on cotton. scribd.comvdoc.pub

However, "Little Indigo" ultimately failed to achieve market acceptance and was not a commercial success. chemistryviews.orgmeile-der-innovationen.de Production was halted after only three years due to several critical drawbacks. meile-der-innovationen.de The synthesis route developed by Baeyer proved to be uneconomical for large-scale industrial production, with the cost of manufacturing being far too high to compete with natural indigo. wikisource.orgmeile-der-innovationen.de Furthermore, obtaining the necessary starting materials in sufficient quantities was a significant challenge. asso-acit.fr The application process itself was also problematic; it was associated with an "extraordinarily unpleasant odor," which made it unpopular among dyers. vdoc.pub Consequently, despite the high quality of the final printed color, the product remained unprofitable and its use was limited. vdoc.pub The venture was part of a much larger research effort by BASF, which invested 18 million gold marks over 17 years to develop a commercially viable synthetic indigo process, a goal finally achieved in 1897 through a different synthetic route developed by Karl Heumann. chemistryviews.orgmeile-der-innovationen.de

Commercialization Details of "Little Indigo"

| Feature | Description |

| Product Name | "Little Indigo" (Kleines Indigo), "propiolic acid" |

| Company | BASF (Badische Anilin- & Soda-Fabrik) |

| Year of Introduction | April 1881 asso-acit.frmeile-der-innovationen.de |

| Basis of Technology | Adolf von Baeyer's synthesis of indigo from this compound. chemistryviews.orgasso-acit.fr |

| Application | Formation of indigo dye directly on textile fibers, primarily for cotton printing. wikisource.orgvdoc.pub |

| Reason for Discontinuation | Uneconomical for industrial production, difficulty in sourcing raw materials, and an unpleasant odor during application. asso-acit.frmeile-der-innovationen.devdoc.pub |

| Years in Production | Approximately 3 years. chemistryviews.orgmeile-der-innovationen.de |

Spectroscopic Characterization Methodologies

Infrared Spectroscopy Applications

Infrared (IR) spectroscopy is a fundamental tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. rsc.org

While specific conformational analysis of o-nitrophenylpropiolic acid using IR spectroscopy is not extensively documented in the provided results, valuable insights can be drawn from studies on the closely related phenylpropiolic acid. Research on phenylpropiolic acid has shown the existence of two planar conformers, cis and trans, which differ in the orientation of the carboxylic acid group. researchgate.netaip.org These conformers can be identified and even interconverted using techniques like matrix isolation IR spectroscopy, where the molecule is trapped in a cryogenic matrix of an inert gas. researchgate.netaip.org

In these studies, the lower-energy cis-phenylpropiolic acid conformer can be converted to the higher-energy trans conformer through selective infrared excitation or broadband UV irradiation. researchgate.netaip.org The distinct vibrational frequencies of the O-H stretching mode for each conformer allow for their individual characterization. researchgate.net It is plausible that this compound would also exhibit similar conformational isomerism, which could be investigated using these IR-based methodologies.

The IR spectrum of this compound displays characteristic absorption bands that confirm the presence of its key functional groups. The presence of a carboxylic acid is indicated by a very broad absorption for the O–H stretch, typically found in the range of 2500 to 3300 cm⁻¹. openstax.orglibretexts.org The C=O stretching vibration of the carboxylic acid appears between 1710 and 1760 cm⁻¹, with its exact position depending on factors like dimerization through hydrogen bonding. openstax.orglibretexts.org

The nitro group (NO₂) exhibits two strong stretching vibrations. For aromatic nitro compounds, these bands are typically observed in the ranges of 1550-1475 cm⁻¹ (asymmetric stretch) and 1360-1290 cm⁻¹ (symmetric stretch). copbela.org The carbon-carbon triple bond (C≡C) of the propiolic acid moiety shows a medium, sharp absorption in the region of 2260-2220 cm⁻¹. copbela.org The presence of the aromatic ring is confirmed by C-H stretching vibrations above 3000 cm⁻¹ and various C=C stretching and bending vibrations in the fingerprint region.

Table 1: Characteristic IR Absorption Ranges for Functional Groups in this compound

| Functional Group | Vibration | Position (cm⁻¹) | Intensity |

|---|---|---|---|

| Carboxylic Acid | O–H stretch | 2500–3300 | Broad, Strong |

| C=O stretch | 1710–1760 | Strong | |

| C–O stretch | 1210–1320 | Strong | |

| Alkyne | C≡C stretch | 2220–2260 | Medium, Sharp |

| Nitro Compound | NO₂ asymmetric stretch | 1550–1475 | Strong |

| NO₂ symmetric stretch | 1360–1290 | Strong | |

| Aromatic Ring | C-H stretch | >3000 | Variable |

Conformational Analysis (drawing from phenylpropiolic acid research)

Nuclear Magnetic Resonance Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each nucleus, allowing for the precise assignment of atoms within the molecular structure. srce.hr

In the ¹H NMR spectrum of a compound like this compound, the aromatic protons would appear as a complex multiplet pattern in the aromatic region of the spectrum. The acidic proton of the carboxylic acid would typically appear as a broad singlet at a downfield chemical shift.

In the ¹³C NMR spectrum, distinct signals would be observed for each unique carbon atom. The carbonyl carbon of the carboxylic acid is typically found in the range of 150-175 ppm for acids and their derivatives. organicchemistrydata.org The sp-hybridized carbons of the alkyne would also have characteristic chemical shifts. The aromatic carbons would show multiple signals depending on their substitution pattern. The specific chemical shifts are influenced by the electronic effects of the nitro and carboxylic acid groups. organicchemistrydata.org Advanced NMR techniques like COSY, HSQC, and HMBC can be used to establish connectivity between protons and carbons for a definitive structural assignment. preprints.org

Ultraviolet-Visible Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. libretexts.org Molecules with conjugated π systems, like this compound, absorb UV or visible light, causing electrons to be promoted from a lower energy molecular orbital to a higher energy one. libretexts.org

The chromophores in this compound are the nitrophenyl group and the conjugated system of the aromatic ring and the alkyne. The presence of the nitro group and the extended conjugation are expected to result in absorption at longer wavelengths (a bathochromic or red shift). msu.edu The electronic transitions are typically of the π → π* type. researchgate.net The pH of the solution can influence the UV-Vis spectrum, as the deprotonation of the carboxylic acid can alter the electronic structure of the molecule. tanta.edu.eg For instance, studies on nitrophenols have shown that the deprotonated forms generally absorb at significantly longer wavelengths than their neutral counterparts. researchgate.net

X-ray Diffraction Analysis

X-ray crystallography is an experimental technique that determines the precise three-dimensional atomic and molecular structure of a crystal. wikipedia.org It works by diffracting a beam of X-rays off the ordered array of atoms in a crystal, and the resulting diffraction pattern is used to calculate the electron density and, consequently, the positions of the atoms. pages.devanton-paar.com

While the specific crystal structure of this compound is not detailed in the provided search results, research on the related isomer, 4-nitrophenylpropiolic acid, reveals key structural features that can be inferred. X-ray diffraction studies of 4-nitrophenylpropiolic acid show that the molecule crystallizes in a well-defined structure, and its analysis provides precise bond lengths and angles. scholargps.com This technique is powerful enough to identify different packing arrangements and intermolecular interactions, such as hydrogen bonding. scholargps.com For example, in the solid state, carboxylic acids often form hydrogen-bonded dimers. X-ray crystallography can confirm the existence and geometry of such interactions. openstax.org The analysis of the crystal structure of 4-nitrophenylpropiolic acid would provide a strong basis for predicting the likely crystal packing and molecular geometry of the ortho isomer.

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Phenylpropiolic acid |

| 4-Nitrophenylpropiolic acid |

| cis-Phenylpropiolic acid |

Crystal Structure Determination (drawing from 4-nitrophenylpropiolic acid research)

Investigation of Intermolecular Interactions and Packing Motifs

A comprehensive investigation into the intermolecular interactions and packing motifs of a crystalline compound like this compound relies primarily on single-crystal X-ray diffraction. This technique provides precise atomic coordinates, from which bond lengths, angles, and the geometry of intermolecular interactions, such as hydrogen bonds, can be determined. Spectroscopic methods like FT-IR and Raman spectroscopy can then be used to corroborate the findings by identifying vibrational modes associated with these interactions.

Despite extensive searches, no crystallographic information file (CIF) or detailed structural study for this compound was found. Therefore, the generation of data tables detailing its crystal structure, refinement parameters, or hydrogen bond geometry is not possible.

To provide a scientific context, it is common to examine closely related molecules. For instance, the isomeric 4-nitrophenylpropiolic acid has been structurally characterized. researchgate.netnih.gov Its crystal structure reveals that the molecules are arranged in a catemeric chain, a common motif for carboxylic acids. researchgate.net Similarly, studies on o-nitrobenzoic acid, which shares the ortho-nitro-substituted phenyl ring, show that its molecules form intermolecular hydrogen-bonded dimers in the solid state, a packing arrangement favored for its stability over potential intramolecular hydrogen bonds. quora.com

Degradation Pathways and Stability Studies

Forced Degradation Methodologies for Chemical Compounds

Forced degradation, or stress testing, involves subjecting a compound to environmental conditions more severe than those it would typically encounter, such as high temperatures, and a range of pH values and oxidative and photolytic environments. researchgate.netnih.gov This process accelerates degradation, allowing for the identification of likely degradation products and the elucidation of degradation pathways. researchgate.netlhasalimited.org The goal is to develop a stability profile that can inform the development of stable formulations and analytical methods. lhasalimited.org Typically, a degradation of 5-20% is considered optimal for these studies. researchgate.net

Hydrolytic degradation involves the reaction of a substance with water, often catalyzed by acid or base, leading to the cleavage of chemical bonds. nih.govresearchgate.net

Acidic Conditions: Under acidic conditions, such as in the presence of hydrochloric or sulfuric acid, the triple bond of o-NPA can undergo hydration. researchgate.netrsc.org For the ester of o-nitrophenylpropiolic acid, treatment with concentrated sulfuric acid leads to the formation of o-nitrobenzoylacetic ester. rsc.org In general, hydrolytic degradation under acidic conditions is often slower than under alkaline conditions. ekb.egsapub.org

Alkaline Conditions: The degradation of o-NPA in the presence of a dilute base, such as sodium hydroxide (B78521), is a well-documented reaction. gla.ac.ukresearchgate.net This reaction is a key step in the Baeyer-Drewson indigo (B80030) synthesis, where o-NPA is converted to indigo. ias.ac.inchemistryviews.org The process is initiated by the hydration of the triple bond, followed by an intramolecular cyclization. researchgate.net A proposed intermediate in this transformation is isatogenic acid. ias.ac.in Ultimately, this pathway leads to the formation of isatin (B1672199), which is a precursor to indigo. gla.ac.ukresearchgate.netresearchgate.net It has been noted that isatin itself is an oxidation product, and its formation from o-NPA occurs under alkaline treatment. researchgate.net The rate of hydrolytic degradation is generally observed to be faster under alkaline conditions compared to acidic or neutral environments. sapub.orgmdpi.comnih.gov

| Condition | Reagents | Potential Products |

| Acidic Hydrolysis | 0.1–1 M HCl or H₂SO₄ researchgate.net | o-Nitrobenzoylacetic ester (from o-NPA ester) rsc.org |

| Alkaline Hydrolysis | 0.1–1 M NaOH or KOH researchgate.net | Isatin, Indigo gla.ac.ukias.ac.in |

Oxidative degradation involves the breakdown of a chemical substance by an oxidizing agent. researchgate.net Hydrogen peroxide is a commonly used oxidizing agent in forced degradation studies. dgra.de The triple bond in this compound is susceptible to oxidative cleavage. The presence of functional groups such as nitro aromatic moieties can influence a molecule's sensitivity to oxidation. researchgate.net The reaction with oxidizing agents can lead to the formation of various oxygenated products.

Photolytic degradation occurs when a molecule is broken down by light energy, particularly UV radiation. frontiersin.org Compounds with chromophores, like the nitro-substituted aromatic ring in o-NPA, are often prone to photodecomposition. researchgate.net Functional groups that are known to introduce photosensitivity include nitro aromatic groups. researchgate.net The absorption of light can excite the molecule, leading to bond cleavage or other photoreactions. researchgate.net For instance, UV irradiation of phenylpropiolic acid, a related compound, can induce isomerization from the cis to the trans conformer. researchgate.net In some cases, the presence of an oxidizing agent like hydrogen peroxide can accelerate photolytic degradation. mdpi.comresearchgate.net

Thermal degradation involves the decomposition of a compound at elevated temperatures. nih.gov Solid-state samples are often exposed to both dry and wet heat to assess thermal stability. researchgate.net For carboxylic acids, a potential thermal degradation pathway is decarboxylation, which is the loss of carbon dioxide. rsc.org The stability of the nitro group at high temperatures is also a factor, as it can participate in thermal decomposition reactions. nih.gov Studies on the thermal degradation of thyroxine, for example, have shown that deiodination and oxidative side chain degradation are major reaction pathways. nih.gov

Photolytic Degradation Studies

Identification and Characterization of Degradation Products

The identification of degradation products is essential for understanding the degradation pathways. lhasalimited.org A common technique for this purpose is high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS). nih.gov

In the case of o-NPA, the most well-characterized degradation product, particularly under alkaline conditions, is isatin. gla.ac.ukwhiterose.ac.uk The formation of isatin from o-NPA is a critical step in the Baeyer-Drewson synthesis of indigo. ias.ac.in The reaction proceeds through an intramolecular cyclization. researchgate.net It has been proposed that isatogenic acid is an intermediate in this conversion. ias.ac.in

| Stress Condition | Degradation Product | Analytical Method |

| Alkaline Hydrolysis | Isatin | Synthesis and subsequent characterization gla.ac.ukias.ac.inwhiterose.ac.uk |

Elucidation of Degradation Kinetics and Pathways

Studying the kinetics of degradation involves monitoring the change in concentration of the parent compound and its degradation products over time. This allows for the determination of reaction rates and the elucidation of the degradation mechanism. nih.gov

The degradation of o-NPA under alkaline conditions to form indigo is a classic example where the pathway has been studied. ias.ac.inchemistryviews.org The reaction is initiated by the action of a base on o-NPA. gla.ac.uk This leads to the formation of isatin, which then undergoes further reaction to produce indigo dye. ias.ac.inresearchgate.net The hydration of the triple bond is a key initial step in an alkaline medium, which can be followed by decarboxylation. researchgate.net For some related compounds, hydrolysis has been found to be pH-dependent, with degradation being faster in acidic or alkaline conditions compared to neutral pH. ekb.egresearchgate.net

Future Directions and Emerging Research Avenues

Development of Novel and Sustainable Synthetic Routes

The traditional synthesis of o-nitrophenylpropiolic acid involves the nitration of phenylpropiolic acid or the reaction of alcoholic potash with o-nitrocinnamic acid dibromide. ontosight.aiebi.ac.uk While effective, these methods often involve harsh reagents and generate significant waste. Future research is increasingly directed towards the development of novel and more sustainable synthetic routes.

One promising approach is the exploration of catalytic methods that minimize the use of stoichiometric reagents. mlsu.ac.in For instance, the development of transition metal-catalyzed carboxylation of terminal alkynes with CO2 presents a greener alternative for producing propiolic acids in general. rsc.org Applying such methodologies to o-nitro-substituted alkynes could provide a more atom-economical and environmentally benign route to this compound.

Furthermore, the use of renewable feedstocks and biocatalysis is a key area of green chemistry that could be applied to the synthesis of precursors for this compound. pjoes.commatanginicollege.ac.in For example, biocatalytic routes to produce nitroaromatic compounds from renewable sources could eventually be integrated into the synthesis of this compound, reducing reliance on petroleum-based starting materials.

Advanced Mechanistic Insights via Combined Experimental and Computational Chemistry

A deeper understanding of the reaction mechanisms involved in the synthesis and transformations of this compound is crucial for optimizing existing processes and designing new reactions. The combination of experimental techniques with computational chemistry offers a powerful tool for elucidating complex reaction pathways. chemrxiv.orgmdpi.com

For instance, mechanistic studies involving isotopic labeling, such as with ¹⁸O, can help trace the fate of atoms during a reaction, providing clear evidence for proposed intermediates and pathways. beilstein-journals.org These experimental findings can be corroborated and further explored through computational methods like Density Functional Theory (DFT), which can model reaction energetics and transition states. researchgate.net Such combined approaches can provide detailed insights into factors controlling regioselectivity and stereoselectivity in reactions involving this compound and its derivatives. rsc.org

Computational chemistry can also be employed to predict the reactivity of this compound and its derivatives, guiding the design of new synthetic applications. researchgate.net By calculating molecular properties like orbital energies, researchers can anticipate how the molecule will behave in different chemical environments, accelerating the discovery of new reactions and applications. cam.ac.uk

Exploration of New Applications in Organic Synthesis and Materials Science

This compound is a valuable building block in organic synthesis, notably in the historic Baeyer-Drewsen indigo (B80030) synthesis. ias.ac.in Its unique combination of a nitro group and a propiolic acid moiety makes it a versatile precursor for a wide range of complex molecules. ontosight.ai Future research will likely focus on expanding its synthetic utility.

New applications in the construction of heterocyclic compounds are a promising area. The reactivity of the alkyne and the influence of the ortho-nitro group can be exploited to develop novel annulation and cycloaddition reactions, leading to the synthesis of diverse molecular scaffolds with potential biological activity. rsc.org The synthesis of quinazolinones and triazoles from related starting materials highlights the potential for this compound to be used in the creation of complex heterocyclic systems. researchgate.net

In materials science, the rigid structure and functional groups of this compound make it an interesting candidate for the development of new polymers and nanostructures. ontosight.ai The propiolic acid group can participate in polymerization reactions, while the nitro group can be used to tune the electronic and physical properties of the resulting materials. Research into the polymerization of related phenylpropiolic acids suggests the potential for creating novel conjugated polymers with interesting optical and electronic properties. scispace.com

Green Chemistry Approaches for Synthesis and Transformations

The principles of green chemistry are increasingly influencing the direction of chemical research, and the synthesis and transformations of this compound are no exception. nih.govvapourtec.com A key focus is the replacement of hazardous solvents with more environmentally benign alternatives. mlsu.ac.in The use of water, supercritical fluids, or solvent-free reaction conditions are attractive options being explored. pjoes.comnih.gov

The development of catalytic processes is another cornerstone of green chemistry. mlsu.ac.in The use of solid acid catalysts, which are often recyclable and less corrosive than traditional mineral acids, is a promising avenue for the transformations of this compound. nih.gov Additionally, photochemistry and electrochemistry offer alternative energy sources for driving chemical reactions, often under milder conditions and with higher selectivity, reducing the need for harsh reagents. vapourtec.com

The concept of atom economy, which seeks to maximize the incorporation of all starting materials into the final product, is also a guiding principle. mlsu.ac.in Designing synthetic routes that minimize the formation of byproducts is a critical aspect of green chemistry that will continue to shape future research in this area.

Investigation of Derivatives with Enhanced Reactivity or Specific Properties

Modifying the structure of this compound by introducing different functional groups can lead to derivatives with enhanced reactivity or specific, tailored properties. msu.edu For example, the introduction of electron-donating or electron-withdrawing groups on the phenyl ring can modulate the reactivity of both the alkyne and the nitro group.

Research into derivatives of related compounds, such as nitrophenylpropionic acids, has shown that strategic placement of substituents can significantly influence their biological activity and chemical reactivity. For instance, the introduction of a gem-dimethyl group has been shown to enhance the rate of drug release in prodrug applications. Similar strategies could be applied to this compound to create derivatives with specific applications in mind.

Furthermore, the synthesis of ester and amide derivatives of this compound can alter its solubility and reactivity, opening up new possibilities for its use in different solvent systems and for the construction of more complex molecules. msu.edu The investigation of various derivatives will be crucial for unlocking the full potential of this versatile chemical compound in diverse fields ranging from medicinal chemistry to materials science. google.comgoettingen-research-online.de

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.